

Cyclopentyl-pyridin-4-ylmethyl-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentyl-pyridin-4-ylmethyl-amine**

Cat. No.: **B1298506**

[Get Quote](#)

An In-depth Technical Guide to **Cyclopentyl-pyridin-4-ylmethyl-amine**

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for **Cyclopentyl-pyridin-4-ylmethyl-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and IUPAC Name

The chemical name "**Cyclopentyl-pyridin-4-ylmethyl-amine**" designates a secondary amine substituted with a cyclopentyl group and a pyridin-4-ylmethyl group.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

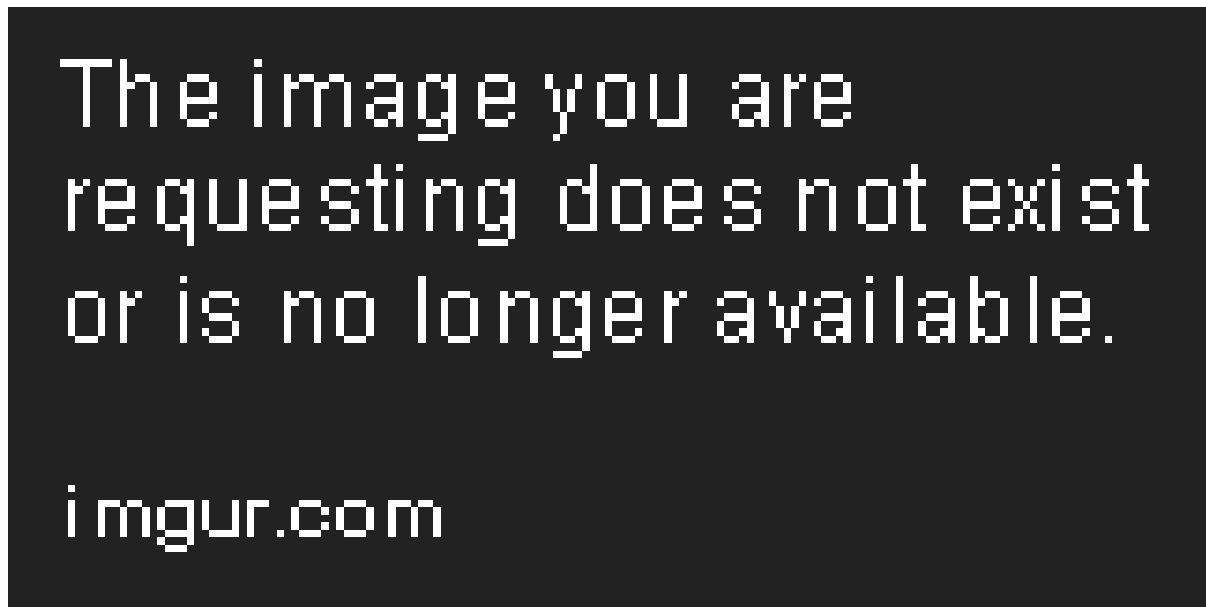
imgur.com

IUPAC Name: N-cyclopentyl-1-(pyridin-4-yl)methanamine

Synonyms:

- Cyclopentyl(pyridin-4-ylmethyl)amine
- 4-((Cyclopentylamino)methyl)pyridine

Physicochemical Properties


Quantitative data for N-cyclopentyl-1-(pyridin-4-yl)methanamine is not readily available in public databases. The following table summarizes computed physicochemical properties for this compound. These values are predicted using computational models and should be considered estimates.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ N ₂
Molecular Weight	176.26 g/mol
XLogP3	1.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	176.131349 g/mol
Topological Polar Surface Area	24.9 Å ²
Heavy Atom Count	13
Complexity	148

Experimental Protocols: Synthesis

A plausible and common method for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine is through reductive amination. This approach involves the reaction of a ketone (cyclopentanone) with a primary amine (pyridin-4-ylmethanamine) in the presence of a reducing agent.

Reaction Scheme:

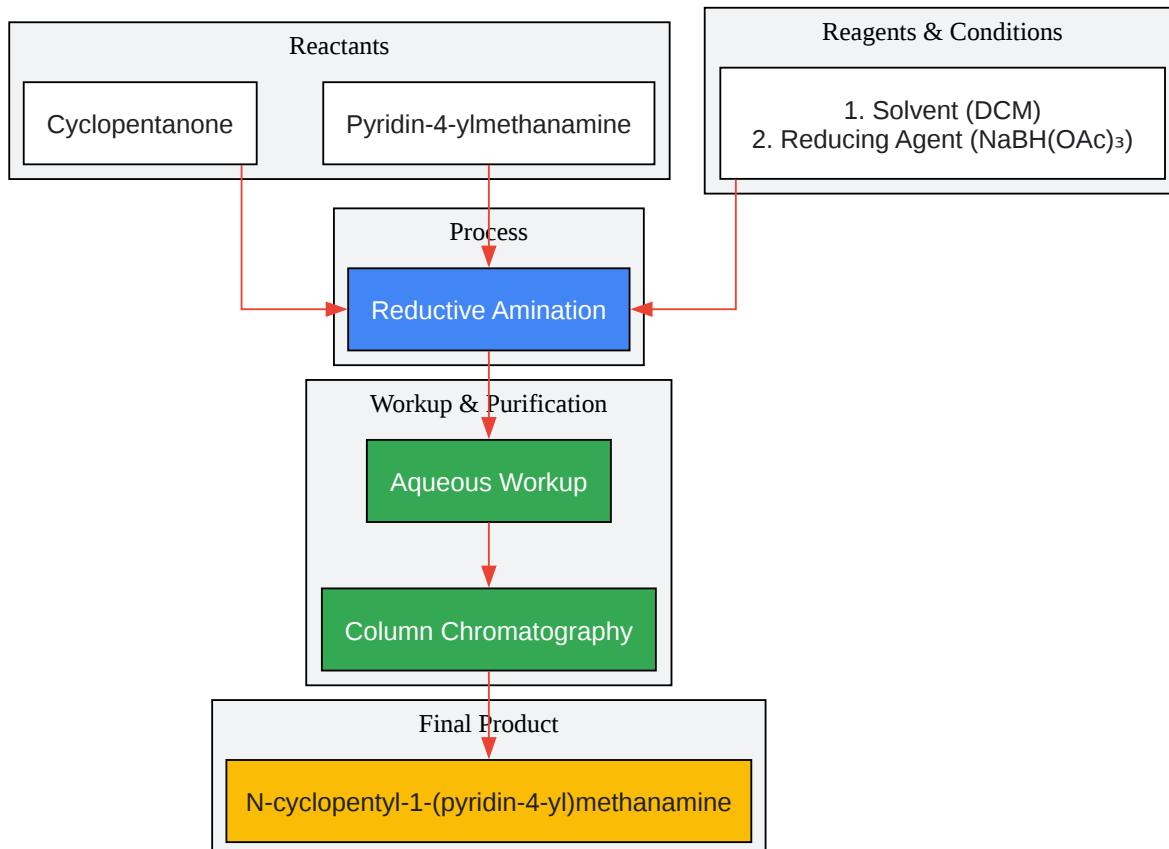
Detailed Methodology for Reductive Amination:

This protocol is a representative example based on established procedures for reductive amination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Cyclopentanone
- Pyridin-4-ylmethanamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or a similar reducing agent like borane-pyridine complex[\[4\]](#)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator


Procedure:

- To a solution of pyridin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM), add cyclopentanone (1.1 equivalents).
- If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.
- Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exothermic reaction.
- Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclopentyl-1-(pyridin-4-yl)methanamine.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine via reductive amination.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N-cyclopentyl-1-(pyridin-4-yl)methanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Cyclopentyl-pyridin-4-ylmethyl-amine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298506#cyclopentyl-pyridin-4-ylmethyl-amine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com